Bestatin-amido-Me

Targeted Protein Degradation IAP Ligand SNIPER

Researchers developing SNIPER degraders require precise IAP ligands-substitution alters degradation profiles. This Bestatin-amido-Me (CAS 339186-54-8) is a validated cIAP1-binding building block. - Low MW (321.41) vs. MV-1 ligands (575.74) for systematic scaffold comparison - Enables benchmarked BCR-ABL SNIPER synthesis (DC50 20 µM reference) - Ideal for cIAP1-recruiting PROTAC/SNIPER construction Available for immediate R&D supply. Reliable sourcing for medicinal chemistry workflows.

Molecular Formula C17H27N3O3
Molecular Weight 321.4 g/mol
Cat. No. B15125539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBestatin-amido-Me
Molecular FormulaC17H27N3O3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O
InChIInChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23)
InChIKeyWXXGFNCJBKSHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bestatin-amido-Me IAP Ligand Overview


2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide, also known as Bestatin-amido-Me or PROTAC IAP binding moiety 1 (CAS 339186-54-8), is a derivative of the natural product Bestatin . It functions as a ligand for Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, and is a key building block used in the construction of SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) molecules, which are a class of targeted protein degraders . The compound possesses a molecular weight of 321.41 g/mol and a molecular formula of C17H27N3O3 .

Bestatin-amido-Me Substitution Risks


In the development of targeted protein degradation (TPD) molecules like SNIPERs, the IAP ligand is not an interchangeable part. Different ligands (e.g., Bestatin-based vs. MV-1-based vs. LCL161-based) possess distinct binding profiles for various IAP family members (cIAP1, cIAP2, XIAP) . Furthermore, the specific chemical handle on the ligand dictates linker attachment chemistry and geometry, which are critical for forming a functional ternary complex between the E3 ligase and the target protein [1]. Therefore, substituting 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide with a different IAP ligand will alter the degradation profile, efficacy, and selectivity of the final SNIPER molecule, making it unsuitable for comparative or follow-up studies.

Bestatin-amido-Me Comparative Evidence


IAP Binding Class Inference

While direct quantitative binding data (e.g., IC50, Kd) for 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide against isolated IAP proteins is not available in the provided search results, its classification as a Bestatin-based ligand provides a clear class-level inference for its binding profile . Bestatin is a known inhibitor of aminopeptidases and has been repurposed as an IAP-binding moiety in TPD . This class-level inference is crucial for differentiating it from other IAP ligand classes, such as those based on MV-1 or LCL161, which are known to have different IAP family member selectivity profiles .

Targeted Protein Degradation IAP Ligand SNIPER

SNIPER Degrader Functional Evidence

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide is a validated building block for creating functional SNIPER molecules. In a cross-study comparable context, SNIPER(ABL)-013, which uses a Bestatin-based IAP ligand, was shown to degrade BCR-ABL with a DC50 of 20 µM . This demonstrates that the Bestatin-derived ligand, when properly linked to an ABL inhibitor, can successfully recruit the E3 ligase machinery for target degradation. While not a direct head-to-head comparison, this provides a benchmark for the functional utility of this specific IAP ligand class in a defined cellular assay, differentiating it from other IAP ligands that may require different linker strategies or yield different degradation efficiencies.

Targeted Protein Degradation SNIPER BCR-ABL

Molecular Weight vs. Other IAP Ligands

A direct and quantifiable difference between this compound and another widely used IAP ligand is its molecular weight. 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide has a molecular weight of 321.41 g/mol . In comparison, MV-1-NH-Me (PROTAC IAP binding moiety 2), a ligand based on the MV-1 scaffold, has a significantly larger molecular weight of 575.74 g/mol . This difference of approximately 254 g/mol can significantly impact the overall physicochemical properties and drug-likeness of the final degrader molecule, potentially affecting solubility, permeability, and linker design strategy.

PROTAC Linker Design Physicochemical Properties

Bestatin-amido-Me Application Scenarios


cIAP1-Targeted SNIPER Design

Researchers seeking to develop a new SNIPER molecule that recruits the cIAP1 E3 ligase can confidently select 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide as a primary IAP ligand component. Its classification as a Bestatin-based ligand infers a binding preference for cIAP1, which is a crucial design criterion for achieving targeted protein degradation .

IAP Ligand Scaffold Effect Study

This compound is ideal for use in systematic studies comparing different IAP ligand scaffolds. Its relatively low molecular weight (321.41 g/mol) makes it a distinct comparator to larger, MV-1-derived ligands (575.74 g/mol) . Such studies can elucidate how the choice of IAP ligand impacts the drug-like properties and degradation efficiency of the final degrader molecule.

BCR-ABL SNIPER Optimization

Building upon established cross-study data, researchers can use this compound to synthesize and optimize new SNIPERs for degrading BCR-ABL. The benchmark DC50 of 20 µM for a Bestatin-containing SNIPER provides a clear starting point for medicinal chemistry efforts aimed at improving degradation potency through linker optimization or target ligand variation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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